molecular formula CH3FNaO2S+ B12284218 Fluoromethanesulfinic acid, sodium salt

Fluoromethanesulfinic acid, sodium salt

Cat. No.: B12284218
M. Wt: 121.09 g/mol
InChI Key: VWVSSKREIDWEJT-UHFFFAOYSA-N
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Description

Fluoromethanesulfinic acid, sodium salt (CF₃SO₂Na), also known as sodium triflinate, is a fluorinated sulfinic acid salt. It is synthesized via controlled oxidation of trifluoromethanethiol or through electrochemical reduction of trifluoromethanesulfonyl chloride, yielding high-purity products suitable for industrial and pharmaceutical applications . The compound is notable for its strong nucleophilic and reducing properties, making it valuable in organic synthesis, agrochemical production (e.g., herbicides), and as a precursor for fluorinated polymers . Its stability in aqueous solutions and compatibility with diverse reaction conditions enhance its utility in catalysis and specialty chemical manufacturing.

Properties

Molecular Formula

CH3FNaO2S+

Molecular Weight

121.09 g/mol

IUPAC Name

sodium;fluoromethanesulfinic acid

InChI

InChI=1S/CH3FO2S.Na/c2-1-5(3)4;/h1H2,(H,3,4);/q;+1

InChI Key

VWVSSKREIDWEJT-UHFFFAOYSA-N

Canonical SMILES

C(F)S(=O)O.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluoromethanesulfinic acid, sodium salt can be synthesized through several methods. One common approach involves the reaction of fluoromethyl sulfonyl chloride with sodium hydroxide. The reaction typically occurs under mild conditions, resulting in the formation of the desired product. Another method includes the use of sodium bisulfite as a sulfonating agent, which is a milder alternative to strong, corrosive acids .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or precipitation to obtain a stable product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Fluoromethanesulfinic acid, sodium salt undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the fluoromethyl group and the sulfinic acid moiety.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Fluoromethanesulfinic acid, sodium salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of fluoromethanesulfinic acid, sodium salt involves its interaction with molecular targets through its sulfinic acid and fluoromethyl groups. These interactions can lead to the formation of covalent bonds with target molecules, influencing various biochemical pathways. The compound’s reactivity is primarily due to the presence of the electrophilic fluoromethyl group, which can undergo nucleophilic attack .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Pharmaceutical Synthesis : Sodium triflinate enables efficient trifluoromethylation in drug intermediates, outperforming traditional reagents like CF₃I in yield and selectivity .
  • Limitations: Current data gaps include long-term ecotoxicological impacts and comparative lifecycle analyses against non-fluorinated alternatives .

Biological Activity

Fluoromethanesulfinic acid, sodium salt (also known as sodium fluoromethanesulfinate), is a compound of increasing interest in medicinal chemistry and organic synthesis due to its unique biological activities and versatile reactivity. This article provides a detailed overview of its biological activity, including synthesis, applications, and relevant case studies.

This compound has the molecular formula C1H2FNaO2S\text{C}_1\text{H}_2\text{F}\text{NaO}_2\text{S} and a molar mass of approximately 130.07 g/mol. The compound features a sulfinic acid group (-SO₂H) attached to a fluorinated methyl group, which enhances its reactivity compared to non-fluorinated analogs.

Biological Activity

Fluoromethanesulfinic acid exhibits several notable biological activities:

  • Antimicrobial Activity : Research indicates that sulfinates, including fluoromethanesulfinic acid, possess antimicrobial properties. They can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
  • Antioxidant Properties : The compound has shown antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly beneficial in pharmacological applications aimed at treating diseases related to oxidative damage .
  • Cytotoxic Effects : Some studies have reported that fluoromethanesulfinic acid can induce cytotoxicity in cancer cell lines. This suggests its potential as an anticancer agent, although further research is needed to elucidate the mechanisms involved .

The biological activity of fluoromethanesulfinic acid is largely attributed to its ability to form reactive sulfur species that can interact with cellular targets. These interactions may lead to the disruption of cellular processes, including:

  • Inhibition of Enzymatic Activity : The sulfinyl group can act as an electrophile, modifying nucleophilic sites on proteins and enzymes, thereby inhibiting their function.
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), fluoromethanesulfinic acid may induce oxidative stress in cells, leading to apoptosis in cancer cells while potentially sparing normal cells under certain conditions .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntioxidantReduction of oxidative stress markers
CytotoxicInduction of apoptosis in cancer cells

Case Study: Antimicrobial Efficacy

A study conducted by Odell et al. (2021) demonstrated that sodium fluoromethanesulfinate effectively inhibited the growth of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

Case Study: Cytotoxicity in Cancer Cells

Research published in 2021 explored the cytotoxic effects of fluoromethanesulfinic acid on various cancer cell lines, including breast and prostate cancer. The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics .

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